molecular formula C12H10O4 B186948 3-acetyl-7-methoxy-2H-chromen-2-one CAS No. 64267-19-2

3-acetyl-7-methoxy-2H-chromen-2-one

Cat. No. B186948
CAS RN: 64267-19-2
M. Wt: 218.2 g/mol
InChI Key: HJRFKKRMCGZIOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-acetyl-7-methoxy-2H-chromen-2-one” involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the enolization of Ethyl acetoacetate, which then undergoes a cleavage process to result in 3-acetyl-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of “3-acetyl-7-methoxy-2H-chromen-2-one” is represented by the linear formula C12H10O4 . The InChI Code for this compound is 1S/C12H10O4/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)16-12(10)14/h3-6H,1-2H3 .


Chemical Reactions Analysis

The compound “3-acetyl-7-methoxy-2H-chromen-2-one” has been used in various chemical reactions. For instance, it has been used in the Suzuki-Miyaura coupling in an aqueous medium . It has also been used in the synthesis of potentially biologically active pyran and pyridine derivatives .


Physical And Chemical Properties Analysis

“3-acetyl-7-methoxy-2H-chromen-2-one” is a yellow solid with a molecular weight of 218.21 . and should be stored at a temperature between 0-5°C .

Scientific Research Applications

  • Polymorphic Forms and Supramolecular Architecture : Gonzalez-Carrillo et al. (2019) described a new polymorphic form of a similar compound, 3-acetyl-8-methoxy-2H-chromen-2-one. Their research highlighted the presence of hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions, which contribute to a helical supramolecular architecture in the crystal structure of the compound (Gonzalez-Carrillo et al., 2019).

  • Synthesis and Bioevaluation : Shah et al. (2016) synthesized novel derivatives of a related compound, N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, demonstrating the compound's potential in the development of antimicrobial, antifungal, and antimalarial agents (Shah et al., 2016).

  • Catalytic Applications in Synthesis : Alonzi et al. (2014) explored the use of polystyrene-supported catalysts for the Michael addition reaction involving 4-hydroxycoumarin and α,β-unsaturated ketones. This process is significant for synthesizing compounds like Warfarin and its analogs, where 3-acetyl-2H-chromen-2-ones play a crucial role (Alonzi et al., 2014).

  • Antibacterial Activity of Derivatives : Lakshminarayanan et al. (2010) synthesized new derivatives of 3-acetylchromen-2-one, which showed moderate to considerable antibacterial and antifungal activities, particularly those with electron-releasing substituents (Lakshminarayanan et al., 2010).

  • Asymmetric Aldol Reactions : Abbaraju and Zhao (2014) achieved asymmetric aldol reactions of 3-acetyl-2H-chromen-2-ones with isatins, obtaining 3-hydroxyoxindole derivatives with high enantioselectivities. This showcases the compound's utility in stereoselective synthesis (Abbaraju & Zhao, 2014).

  • Green Chemistry Applications : Srikrishna and Dubey (2017) described a one-pot reaction of 3-acetyl-2H-chromen-2-one under green conditions, emphasizing environmentally friendly methodologies in chemical synthesis (Srikrishna & Dubey, 2017).

properties

IUPAC Name

3-acetyl-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)16-12(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRFKKRMCGZIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366036
Record name 3-acetyl-7-methoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-7-methoxy-2H-chromen-2-one

CAS RN

64267-19-2
Record name 3-acetyl-7-methoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 15.2 g 2-hydroxy-4-methoxybenzaldehyde and 13.5 g ethyl acetoacetate was warmed on a hot plate until solution was attained. Thirty drops of piperidine were added and the reaction mixture continued to be heated gently. After several minutes the reaction mixture solidified. After cooling, the product was recrystallized from a mixture of alcohol and acetonitrile. Yield 20 g.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Dharani, G Kalaiarasi, D Sindhuja… - Inorganic …, 2019 - ACS Publications
… Tetranuclear organopalladium(II) complexes 1–3 and mononuclear complex 4 have been synthesized by the complexation of 3-acetyl-7-methoxy-2H-chromen-2-one derived Schiff …
Number of citations: 29 pubs.acs.org
E Khdhiri, K Mnafgui, M Ncir, A Feriani… - … of Biochemical and …, 2021 - Wiley Online Library
… and their 3-acetyl-7-methoxy-2H-chromen-2-one precursor is … affording the 3-acetyl-7-methoxy-2H-chromen-2-one (3-AC). … , a mixture of 3-acetyl-7-methoxy-2H-chromen-2-one (3-AC) (…
Number of citations: 15 onlinelibrary.wiley.com
JH Véras, CR do Vale, DC da Silva Lima… - Drug and Chemical …, 2022 - Taylor & Francis
… condensation of previously synthesized 3-acetyl-7-methoxy-2H-chromen-2-one (see above) … piperidine was added to a solution of 3-acetyl-7-methoxy-2H-chromen-2-one (2 mM) and 3,4…
Number of citations: 10 www.tandfonline.com
G Moya-Alvarado, O Yañez, N Morales… - Molecules, 2021 - mdpi.com
… 3-Acetyl-7-methoxy-2H-chromen-2-one (0.44 g, 2.0 mmol) and benzaldehyde (0.21 g, 2.0 mmol) were dissolved in 25 mL of DCM and to this solution 0.5 mL of piperidine were added. …
Number of citations: 18 www.mdpi.com
D Tao, Y Wang, XQ Bao, BB Yang, F Gao… - European Journal of …, 2019 - Elsevier
Due to the complexity of the pathogenesis of Parkinson's disease (PD), multimodal treatment may achieve better results. In this study, a series of coumarin Mannich base derivatives …
Number of citations: 37 www.sciencedirect.com
G Kalaiarasi, A Mohankumar, S Dharani… - European Journal of …, 2021 - Wiley Online Library
… It was prepared using a similar procedure as described for HL 1 with semicarbazide hydrochloride (510 mg, 4.58 mmol) and 3-acetyl-7-methoxy-2H-chromen-2-one (1 g, 4.58 mmol). HL …
S Starcevic, P Brozic, S Turk, J Cesar… - Journal of medicinal …, 2011 - ACS Publications
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme that catalyzes NADPH-dependent reduction of the weak estrogen, estrone, into the most potent estrogen, estradiol…
Number of citations: 67 pubs.acs.org
JA Kumar, G Saidachary, G Mallesham… - European Journal of …, 2013 - Elsevier
2-Oxo-2H-chromenylpyrazolecarboxylates (8a–h and 12a–zb) have been synthesized by [3 + 2] cycloaddition of 2H-chromenophenylhydrazones (7a–h and 11a–w) with diethyl/…
Number of citations: 88 www.sciencedirect.com
Ł Balewski, S Szulta, A Jalińska, A Kornicka - Frontiers in Chemistry, 2021 - frontiersin.org
The coumarin nucleus is a recurring motif in both natural and synthetic compounds that exhibit a broad spectrum of biological properties including anticoagulant, anti-inflammatory, …
Number of citations: 24 www.frontiersin.org
D Khan, I Parveen - European Journal of Organic Chemistry, 2021 - Wiley Online Library
… Recently, Rathinasabapathi Prabhakaran et al. reported tetranuclear palladacycles of 3-acetyl-7-methoxy-2H-chromen-2-one derived Schiff bases, and was found that this complex is …

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